N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide
Description
The compound features a unique 1,4-dioxaspiro[4.4]nonane group, a spirocyclic ether moiety that may enhance metabolic stability and modulate lipophilicity.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-11-13(18)5-4-6-14(11)20-16(22)15(21)19-9-12-10-23-17(24-12)7-2-3-8-17/h4-6,12H,2-3,7-10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPIIXQLZGDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaspiro framework and an oxalamide functional group , which are significant for its biological interactions. Its molecular formula is with a molecular weight of approximately 352.8 g/mol. The presence of a 3-chloro-2-methylphenyl moiety suggests possible interactions with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It could bind to various receptors, influencing signaling pathways critical for cellular functions.
- Cell Membrane Interaction : The spirocyclic structure may facilitate its transport across cell membranes, enhancing bioavailability.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Effects : Some oxalamides have shown potential as antimicrobial agents against various pathogens.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Activity : Certain derivatives have demonstrated anti-inflammatory effects in preclinical models.
Case Studies
- Anticancer Activity :
-
Antimicrobial Properties :
- Research has shown that similar compounds can exhibit broad-spectrum antimicrobial activity. For instance, derivatives have been effective against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases.
- Mechanistic Insights :
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Oxalamide derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:
Key Trends and Contrasts
Halogenated Aryl Groups :
- The 3-chloro-2-methylphenyl group in the target compound is structurally similar to 4-chlorophenyl (GMC-3) and 3-chloro-4-fluorophenyl (Compound 28). These groups improve target binding via hydrophobic and halogen-bonding interactions . However, ortho-substituted chloro groups (as in the target compound) may sterically hinder binding compared to para-substituted analogs .
Spirocyclic vs. Adamantyl/Bulky Groups: The 1,4-dioxaspiro[4.4]nonane moiety in the target compound shares similarities with adamantyl (Compound 6) in enhancing metabolic stability. However, spirocyclic ethers may offer better solubility than adamantyl due to oxygen's polarity .
Biological Activity :
- Antiviral oxalamides (e.g., Compound 13) prioritize heterocyclic substituents (thiazole, piperidine) for target specificity, while enzyme inhibitors (e.g., Compound 28) favor halogenated aryl groups for potency . The target compound’s spirocyclic group may position it for CNS applications, where lipophilicity and stability are critical.
Thermodynamic Properties :
- N1,N2-bis(2-nitrophenyl)oxalamide () exhibits positive ΔH° and ΔS° values due to disrupted intramolecular hydrogen bonding (HB). The target compound’s spirocyclic ether may similarly reduce intramolecular HB, increasing solubility compared to adamantyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
